molecular formula C15H19N5O5 B1679460 Ro 19-9638 CAS No. 116370-29-7

Ro 19-9638

Cat. No.: B1679460
CAS No.: 116370-29-7
M. Wt: 349.34 g/mol
InChI Key: YYZQPZPKOQWCSJ-UHFFFAOYSA-N
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Description

Ro 19-9638 is a complex organic compound that features a nitroimidazole moiety. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 19-9638 typically involves multiple steps, including the formation of the nitroimidazole ring and subsequent functionalization. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by nitration to introduce the nitro group

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as continuous flow synthesis to enhance yield and purity. These methods often involve the use of specialized catalysts and optimized reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ro 19-9638 undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure selective reactions.

Major Products

The major products formed from these reactions include amino derivatives, substituted imidazoles, and various functionalized compounds that retain the core structure of the original molecule.

Scientific Research Applications

Ro 19-9638 has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in treating infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ro 19-9638 involves its interaction with specific molecular targets. The nitroimidazole moiety is known to interfere with the DNA synthesis of microorganisms, leading to their death . This compound may also interact with various enzymes and proteins, disrupting their normal functions.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole with similar antibacterial and antiprotozoal properties.

    Tinidazole: Known for its use in treating infections caused by protozoa and anaerobic bacteria.

    Ornidazole: Used for its antiprotozoal and antibacterial activities.

Uniqueness

Ro 19-9638 is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other nitroimidazoles .

Properties

CAS No.

116370-29-7

Molecular Formula

C15H19N5O5

Molecular Weight

349.34 g/mol

IUPAC Name

2-[hydroxy(methyl)amino]-N-[4-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phenyl]propanamide

InChI

InChI=1S/C15H19N5O5/c1-10(19(3)22)14(21)17-11-4-6-13(7-5-11)25-9-12-8-16-15(18(12)2)20(23)24/h4-8,10,22H,9H2,1-3H3,(H,17,21)

InChI Key

YYZQPZPKOQWCSJ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)OCC2=CN=C(N2C)[N+](=O)[O-])N(C)O

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])COC2=CC=C(C=C2)NC(=O)C[N+](C)(C)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ro 19-9638;  Ro 19-9638;  Ro 19-9638.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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